molecular formula C16H17Cl2N3O3S B2798734 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 326916-22-7

3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B2798734
CAS No.: 326916-22-7
M. Wt: 402.29
InChI Key: MWXMCPKBDFXORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide ( 326916-22-7) is a synthetic small molecule with a molecular formula of C16H17Cl2N3O3S and a molecular weight of 402.30 g/mol . This compound belongs to the sulfonamide class of chemicals, which are recognized in medicinal chemistry for providing a high degree of structural diversity and a wide array of pharmacological properties . Sulfonamide derivatives, characterized by the SVI moiety, are known for their electron-withdrawing nature, hydrolytic stability, and resistance to reduction, making them valuable scaffolds in drug discovery . Researchers investigate such compounds for their potential in multiple therapeutic areas, including as antimicrobial, antiviral, and anticancer agents . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N-(2,5-dichlorophenyl)-4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3S/c17-11-1-3-13(18)15(9-11)20-25(22,23)12-2-4-16(14(19)10-12)21-5-7-24-8-6-21/h1-4,9-10,20H,5-8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXMCPKBDFXORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step often involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide group.

    Introduction of the Dichlorophenyl Group: This can be achieved through a substitution reaction where the dichlorophenyl group is introduced to the benzene ring.

    Morpholine Ring Addition: The morpholine ring is typically added through a nucleophilic substitution reaction, where the morpholine displaces a leaving group on the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research . Studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A comparative study on sulfonamide derivatives revealed that certain modifications to the chemical structure enhance antibacterial activity. Specifically, the presence of electron-withdrawing groups like chlorine was found to increase potency against Bacillus subtilis and E. coli, with minimal inhibitory concentration (MIC) values reported as low as 10 μg/mL for structurally similar compounds .

Drug Development

The compound's structure suggests potential as a lead compound in drug discovery. Its sulfonamide moiety is prevalent in several FDA-approved drugs, which underscores its importance in medicinal chemistry. Research has focused on modifying the structure to improve efficacy and reduce side effects.

Case Study: Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamides has demonstrated that modifications at specific positions on the benzene ring can significantly affect biological activity. For example, replacing an amino group with other functional groups can either enhance or diminish antibacterial properties . This insight is crucial for developing new antibiotics that can combat resistant bacterial strains.

Enzyme Inhibition

Another promising application is in enzyme inhibition , particularly targeting enzymes involved in bacterial metabolism. The sulfonamide group functions as a competitive inhibitor for enzymes like dihydropteroate synthase, which is essential for folate synthesis in bacteria.

Case Study: Inhibition Mechanism

The mechanism of action involves the structural mimicry of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis enzymes. Research has shown that compounds similar to 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide can effectively inhibit these enzymes, leading to bacterial growth suppression .

Potential for Cancer Treatment

Emerging studies suggest that sulfonamides may also play a role in cancer therapy due to their ability to inhibit certain pathways involved in tumor growth and proliferation.

Case Study: Antitumor Activity

Experimental data indicate that modifications to the sulfonamide structure can yield compounds with selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against various bacterial strainsMIC values as low as 10 μg/mL for modified derivatives
Drug DevelopmentLead compound potential for new antibioticsStructural modifications enhance efficacy
Enzyme InhibitionCompetitive inhibition of bacterial folate synthesis enzymesMimics PABA leading to growth suppression
Cancer TreatmentPotential antitumor effects through selective cytotoxicitySelective activity against cancer cell lines observed

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This allows the compound to inhibit enzyme activity, leading to antibacterial effects. The dichlorophenyl and morpholine groups may enhance binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs. Heterocyclic Rings : The target compound’s morpholine substituent (a six-membered oxygen-containing ring) contrasts with pyrazole (five-membered, two nitrogens) in Compound 18 and pyrrole (five-membered, one nitrogen) in Compound 18. Morpholine may enhance solubility via hydrogen bonding, whereas pyrazole/pyrrole rings could improve metabolic stability .
  • Synthetic Complexity : Example 52 (Patent) features a trifluoroacetamido group and tetrahydrofuran, indicating higher synthetic complexity and possible trade-offs in bioavailability .

Spectroscopic and Physicochemical Properties

  • Compound 19 : 13C-NMR data shows CH3 groups in the pyrrole ring at 10.91 ppm, with pyrrole carbons at 102.84 ppm and 126.69 ppm . The target compound’s morpholine ring would likely exhibit distinct resonances (e.g., ~50–70 ppm for morpholine carbons).
  • Lipophilicity : The dichlorophenyl group in the target compound likely confers higher logP compared to Compounds 18–19 but lower than Example 52’s trifluoroacetamido group .

Biological Activity

3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide, a sulfonamide derivative, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C16H17Cl2N3O3S
  • Molecular Weight : 402.3 g/mol
  • CAS Number : 326916-22-7
  • IUPAC Name : 3-amino-N-(2,5-dichlorophenyl)-4-morpholin-4-ylbenzenesulfonamide

The biological activity of this compound is largely attributed to its sulfonamide group, which can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This structural similarity allows it to inhibit the activity of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to antibacterial effects. Additionally, the presence of the dichlorophenyl and morpholine moieties may enhance its binding affinity and specificity to various molecular targets .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that derivatives like 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide can exhibit:

  • Bactericidal Effects : Effective against a range of bacterial strains by inhibiting folic acid synthesis.
  • Protozoal Activity : Potential efficacy against protozoal infections.

In comparative studies, similar compounds have demonstrated significant antibacterial activity, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated the effectiveness of various sulfonamide derivatives against different bacterial strains. The results indicated that compounds with similar structures to 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide showed promising antibacterial activity, particularly against Gram-positive bacteria .
  • Cardiovascular Effects :
    • Another investigation assessed the impact of benzene sulfonamides on cardiovascular parameters. It was found that certain derivatives could alter perfusion pressure and coronary resistance in experimental models, suggesting potential therapeutic applications in managing cardiovascular conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
SulfanilamideSimple sulfonamideAntibacterial
ChloramphenicolContains dichlorophenylBroad-spectrum antibiotic
Morpholine derivativesVarious structuresUsed in pharmaceuticals

The unique combination of functional groups in 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide distinguishes it from other sulfonamides by potentially enhancing its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene-sulfonamide core. Key steps include:

  • Sulfonylation : Reacting 3-amino-4-morpholinobenzene-1-sulfonyl chloride with 2,5-dichloroaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) is used to isolate the product.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress .
    • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation2,5-Dichloroaniline, DCM, 0°C → RT, 12h65–75≥95%

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, aromatic protons in the dichlorophenyl group) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 430.05 (calculated for C16_{16}H16_{16}Cl2_2N3_3O3_3S).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variations : Impurities ≥0.1% (e.g., unreacted intermediates) can skew bioassays. Use HPLC-MS to verify purity thresholds .
  • Assay Conditions : Optimize buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength to match physiological environments.
  • Target Selectivity : Perform kinome-wide profiling (e.g., kinase inhibition panels) to identify off-target effects .

Q. How can computational modeling predict the compound’s binding affinity to carbonic anhydrase IX?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with the crystal structure of carbonic anhydrase IX (PDB: 3IAI). The sulfonamide group coordinates the active-site Zn2+^{2+}, while the morpholine moiety occupies hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable interactions).
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding_{binding} (e.g., predicted IC50_{50} ≈ 12 nM) .

Q. What experimental designs validate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :

  • Dose-Response Assays : Treat HT-29 (colon cancer) and MCF-7 (breast cancer) cells with 0.1–100 μM compound. Calculate IC50_{50} via MTT assay .
  • Apoptosis Markers : Measure caspase-3/7 activation (luminescence assay) and Annexin V/PI staining (flow cytometry).
  • Western Blotting : Quantify pro-apoptotic proteins (Bax, cleaved PARP) and anti-apoptotic Bcl-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.